3-(Dimethylamino)-6h-benzo[c]chromen-6-one
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Overview
Description
3-(Dimethylamino)-6h-benzo[c]chromen-6-one is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-6h-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with dimethylamine in the presence of an acid catalyst, followed by cyclization to form the chromenone structure. Another method involves the use of 2-hydroxyacetophenone and dimethylamine under similar conditions. The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone structure to dihydrochromenone.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the reagents used.
Scientific Research Applications
3-(Dimethylamino)-6h-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-6h-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-(Dimethylamino)-6h-benzo[c]chromen-6-one can be compared with other similar compounds such as:
Coumarin: A parent compound with a simpler structure and similar biological activities.
4-Methylumbelliferone: A coumarin derivative with known anti-inflammatory and anticancer properties.
7-Hydroxycoumarin: Another coumarin derivative with antioxidant and antimicrobial activities.
Uniqueness
The uniqueness of this compound lies in its dimethylamino group, which enhances its solubility and reactivity, making it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
56825-75-3 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(dimethylamino)benzo[c]chromen-6-one |
InChI |
InChI=1S/C15H13NO2/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)18-14(12)9-10/h3-9H,1-2H3 |
InChI Key |
BEMAPOPZFOZVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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